molecular formula C29H32FNO3S B11478333 7-tert-butyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-tert-butyl-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11478333
M. Wt: 493.6 g/mol
InChI Key: DMJFNVKGWUVIKO-UHFFFAOYSA-N
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Description

7-(tert-butyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a tert-butyl group, a fluorobenzyl ether, and a methoxyphenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of 7-(tert-butyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core benzothieno[2,3-b]pyridine structure, followed by the introduction of the tert-butyl, fluorobenzyl ether, and methoxyphenyl groups. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form alcohol derivatives.

    Substitution: The fluorobenzyl ether group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(tert-butyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence binding affinity and selectivity. The fluorobenzyl ether and methoxyphenyl groups contribute to the compound’s overall electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • 7-(tert-butyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one
  • 7-(tert-butyl)-4-{4-[(2-bromobenzyl)oxy]-3-methoxyphenyl}-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one These compounds share the core benzothieno[2,3-b]pyridine structure but differ in the substituents on the benzyl ether group. The presence of different halogens (fluorine, chlorine, bromine) can significantly impact their chemical and biological properties, highlighting the uniqueness of the fluorine-substituted compound.

Properties

Molecular Formula

C29H32FNO3S

Molecular Weight

493.6 g/mol

IUPAC Name

7-tert-butyl-4-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C29H32FNO3S/c1-29(2,3)19-10-11-20-25(14-19)35-28-27(20)21(15-26(32)31-28)17-9-12-23(24(13-17)33-4)34-16-18-7-5-6-8-22(18)30/h5-9,12-13,19,21H,10-11,14-16H2,1-4H3,(H,31,32)

InChI Key

DMJFNVKGWUVIKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OCC5=CC=CC=C5F)OC

Origin of Product

United States

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